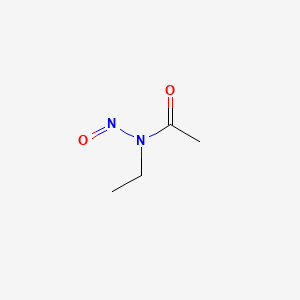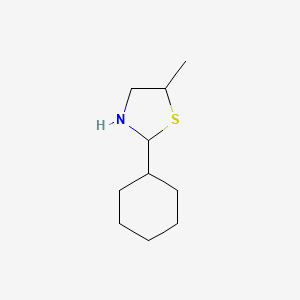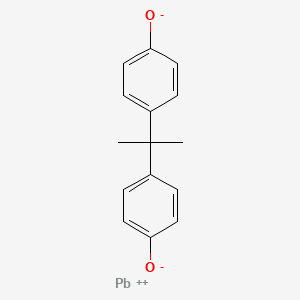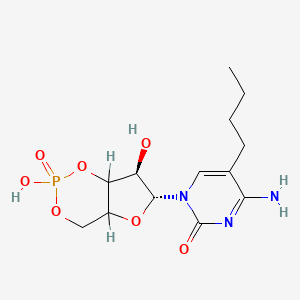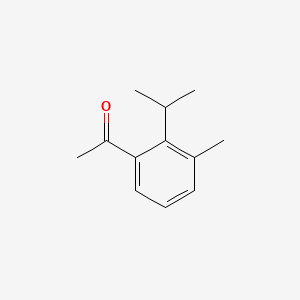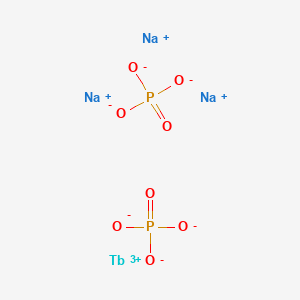
Trisodium terbium bis(phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium terbium bis(phosphate) is an inorganic compound with the molecular formula Na₃O₈P₂Tb. It is a complex salt that combines terbium, a rare earth element, with phosphate groups. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trisodium terbium bis(phosphate) typically involves the reaction of terbium nitrate with sodium phosphate under controlled conditions. The reaction can be represented as follows: [ \text{Tb(NO}_3\text{)}_3 + 2\text{Na}_3\text{PO}_4 \rightarrow \text{Na}_3\text{O}_8\text{P}_2\text{Tb} + 3\text{NaNO}_3 ]
Industrial Production Methods: Industrial production of trisodium terbium bis(phosphate) involves similar chemical reactions but on a larger scale. The process includes:
Raw Material Preparation: High-purity terbium nitrate and sodium phosphate are prepared.
Reaction Process: The reactants are mixed in a controlled environment to ensure complete reaction.
Post-Treatment: The product is filtered, washed, and dried to obtain pure trisodium terbium bis(phosphate).
Analyse Chemischer Reaktionen
Types of Reactions: Trisodium terbium bis(phosphate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to changes in its luminescent properties.
Reduction: Reduction reactions can alter the oxidation state of terbium, affecting the compound’s overall stability.
Substitution: Phosphate groups can be substituted with other anions, leading to the formation of different terbium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various anions such as sulfate or carbonate can be introduced under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce terbium oxide, while substitution reactions can yield different terbium salts .
Wissenschaftliche Forschungsanwendungen
Trisodium terbium bis(phosphate) has a wide range of applications in scientific research, including:
Chemistry: Used as a luminescent probe in analytical chemistry for detecting phosphate ions.
Medicine: Investigated for potential use in imaging and diagnostic applications due to its unique luminescent properties.
Industry: Utilized in the production of luminescent materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism by which trisodium terbium bis(phosphate) exerts its effects is primarily through its interaction with phosphate groups. The terbium ion forms strong ionic bonds with phosphate, leading to the formation of stable complexes. These complexes exhibit unique luminescent properties due to the electronic transitions within the terbium ion. The molecular targets include phosphorylated proteins and other phosphate-containing molecules, and the pathways involved are primarily related to luminescence and energy transfer .
Vergleich Mit ähnlichen Verbindungen
Trisodium phosphate (Na₃PO₄): A common inorganic compound used in cleaning agents and as a food additive.
Terbium oxide (Tb₂O₃): A terbium compound used in phosphors and other luminescent materials.
Comparison: Trisodium terbium bis(phosphate) is unique due to its combination of terbium and phosphate, which imparts distinct luminescent properties not found in other similar compounds. While trisodium phosphate is widely used for its chemical properties, the addition of terbium in trisodium terbium bis(phosphate) enhances its applicability in luminescent and analytical applications .
Eigenschaften
CAS-Nummer |
55859-87-5 |
|---|---|
Molekularformel |
Na3O8P2Tb |
Molekulargewicht |
417.84 g/mol |
IUPAC-Name |
trisodium;terbium(3+);diphosphate |
InChI |
InChI=1S/3Na.2H3O4P.Tb/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);/q3*+1;;;+3/p-6 |
InChI-Schlüssel |
FKZPKZCANNVNHO-UHFFFAOYSA-H |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Tb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


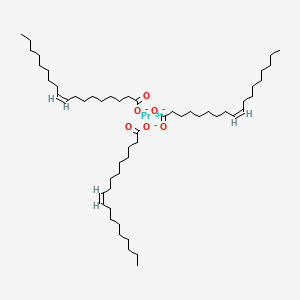

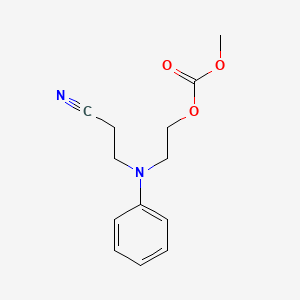
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)



